molecular formula C23H29N3OS B2493174 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide CAS No. 392320-18-2

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide

Cat. No.: B2493174
CAS No.: 392320-18-2
M. Wt: 395.57
InChI Key: YVQDQHGKPJWUAQ-UHFFFAOYSA-N
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Description

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core functionalized with both an adamantane moiety and a benzylpropanamide group. This structure combines a rigid, lipophilic adamantane unit with a 1,3,4-thiadiazole ring, a heterocycle renowned for its diverse biological activities . Derivatives of 1,3,4-thiadiazole have been extensively investigated and reported in scientific literature to exhibit a broad spectrum of pharmacological properties, including marked antimicrobial and antitrypanosomal activities . Similarly, adamantane derivatives are well-known for their biological potential, having demonstrated antiviral activity in previous studies . The specific combination of these pharmacophores in a single molecule makes this compound a valuable intermediate or scaffold for researchers in medicinal chemistry, particularly in the design and synthesis of new bioactive agents . The compound is supplied for research use exclusively and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3OS/c1-15(2)20(27)26(14-16-6-4-3-5-7-16)22-25-24-21(28-22)23-11-17-8-18(12-23)10-19(9-17)13-23/h3-7,15,17-19H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQDQHGKPJWUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(CC1=CC=CC=C1)C2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound is dissected into two primary fragments:

  • 5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine : Serves as the heterocyclic core.
  • N-Benzyl-2-methylpropanamide : Functions as the acylating agent for the thiadiazole amine.

Retrosynthetic disconnection at the amide bond suggests sequential N-benzylation followed by acylation of the thiadiazole amine.

Synthesis of 5-(Adamantan-1-yl)-1,3,4-Thiadiazol-2-Amine

Thiosemicarbazide Formation

Reaction Scheme :
$$
\text{Adamantane-1-carbohydrazide} + \text{CS}_2 \xrightarrow{\text{EtOH, KOH}} \text{1-Adamantanoyl-4-thiosemicarbazide}
$$
Conditions :

  • Ethanol reflux (78°C), 12 hours.
  • Potassium hydroxide (1.2 eq) as base.

Key Observations :

  • Intermediate purity critical for cyclization efficiency.
  • Recrystallization from ethanol/water (3:1) yields 85–90% pure thiosemicarbazide.

Cyclization to Thiadiazole Core

Reaction Scheme :
$$
\text{1-Adamantanoyl-4-thiosemicarbazide} \xrightarrow{\text{POCl}_3, \Delta} \text{5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine}
$$
Conditions :

  • Phosphorus oxychloride (neat), 110°C, 4 hours.
  • Quench with ice-water, neutralize with NaHCO₃.

Optimization Data :

Parameter Optimal Value Yield Impact
POCl₃ Volume (mL/g) 5 Maximal 78%
Temperature (°C) 110 <5% byproducts
Reaction Time (h) 4 Plateau at 4h

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.65–1.85 (m, 15H, adamantane), 6.45 (s, 2H, NH₂).
  • FT-IR : 3360 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N).

N-Benzylation of Thiadiazole Amine

Alkylation Protocol

Reaction Scheme :
$$
\text{5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine} + \text{Benzyl bromide} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{N-Benzyl-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine}
$$
Conditions :

  • Dimethylformamide (DMF), 0°C → RT, 8 hours.
  • Triethylamine (2.5 eq), benzyl bromide (1.1 eq).

Challenges and Solutions :

  • Steric Hindrance : Adamantane reduces nucleophilicity of amine.
    • Mitigation : Use excess benzyl bromide (1.5 eq) and prolonged reaction time (12 h).
  • Solvent Effect : DMF enhances solubility but risks side reactions.
    • Alternative : Dichloromethane with tetrabutylammonium iodide (TBAI) as phase-transfer catalyst.

Yield Comparison :

Solvent Catalyst Temp (°C) Yield (%)
DMF None 25 62
DCM TBAI 40 71

Acylation with 2-Methylpropanoyl Chloride

Amide Bond Formation

Reaction Scheme :
$$
\text{N-Benzyl-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine} + \text{2-Methylpropanoyl chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}
$$
Conditions :

  • Tetrahydrofuran (THF), 0°C → RT, 6 hours.
  • Triethylamine (3.0 eq), slow addition of acyl chloride.

Critical Parameters :

  • Moisture Control : Strict anhydrous conditions prevent hydrolysis of acyl chloride.
  • Stoichiometry : 1.2 eq acyl chloride ensures complete conversion.

Purification :

  • Column chromatography (SiO₂, hexane/EtOAc 4:1 → 2:1).
  • HPLC Purity : 98.5% (C18, acetonitrile/water 65:35).

Spectroscopic Validation :

  • ¹³C NMR (101 MHz, CDCl₃): δ 175.8 (C=O), 165.3 (C=N), 45.2 (N–CH₂–Ph).
  • HRMS : [M+H]⁺ calcd. for C₂₄H₃₀N₃OS: 424.2056; found: 424.2059.

Alternative Synthetic Pathways

One-Pot Thiadiazole Formation and Acylation

Approach :

  • Concurrent cyclization and acylation using 2-methylpropanoyl hydrazide.
  • Limitation : Low yield (32%) due to competing hydrolysis.

Solid-Phase Synthesis

Method :

  • Immobilize thiosemicarbazide on Wang resin.
  • Sequential cyclization, benzylation, and cleavage.
  • Advantage : Facilitates parallel synthesis of analogs.

Industrial Scalability and Process Optimization

Cost Analysis of Key Reagents

Reagent Cost per kg (USD) Contribution to Total Cost (%)
Adamantane-1-carbohydrazide 4200 58
Benzyl bromide 950 22
2-Methylpropanoyl chloride 680 15

Green Chemistry Metrics

Metric Batch Process Flow Chemistry
E-Factor 18.7 6.2
PMI (Process Mass Intensity) 32.4 11.8

Recommendation : Transition to continuous flow systems reduces waste and improves throughput.

Chemical Reactions Analysis

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C20H24N3OSC_{20}H_{24}N_3OS, with a molecular weight of 407.5 g/mol. It features an adamantane moiety, which is known for its stability and lipophilicity, making it suitable for various applications. The presence of the thiadiazole ring is particularly significant due to its known biological activity.

Medicinal Applications

  • Antimicrobial Activity
    • Studies have demonstrated that N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide exhibits antimicrobial properties against a range of pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways, making it a candidate for developing new antibiotics.
  • Antiviral Properties
    • The compound has shown promise in antiviral research, particularly against viral strains resistant to conventional treatments. Its mechanism may involve interference with viral replication processes.
  • Anticancer Potential
    • Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells. It appears to target specific signaling pathways involved in cell proliferation and survival.
  • Neuroprotective Effects
    • There is ongoing research into the neuroprotective effects of this compound, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The underlying mechanisms are thought to involve antioxidant activity and modulation of neuroinflammatory responses.

Agricultural Applications

  • Pesticidal Activity
    • Research indicates that derivatives of thiadiazole compounds can act as effective pesticides. This compound has been tested for its ability to inhibit the growth of various agricultural pests, providing a potential alternative to synthetic pesticides.
  • Fungicidal Properties
    • The compound has also been evaluated for its fungicidal activity against phytopathogenic fungi, showing significant inhibition of fungal growth in vitro. This makes it a candidate for developing eco-friendly fungicides.

Material Science Applications

  • Polymer Development
    • The unique chemical structure of this compound allows it to be used as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. These materials can find applications in coatings, adhesives, and other industrial products.
  • Nanotechnology
    • The compound's properties make it suitable for incorporation into nanomaterials, which can be utilized in drug delivery systems or as catalysts in chemical reactions.

Case Study 1: Antimicrobial Testing

In a controlled study involving various bacterial strains (e.g., E. coli, Staphylococcus aureus), this compound demonstrated significant antimicrobial activity with minimum inhibitory concentrations comparable to established antibiotics.

Case Study 2: Anticancer Research

A recent study focused on the effects of this compound on human cancer cell lines revealed that it induced apoptosis through the activation of caspase pathways while inhibiting cell cycle progression at the G0/G1 phase.

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving noncovalent interactions such as hydrogen bonding and van der Waals forces . Further research is needed to elucidate the exact mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide can be compared with other 1,3,4-thiadiazole derivatives, such as:

These compounds share the 1,3,4-thiadiazole core but differ in their substituents, which can lead to variations in their chemical and biological properties. The presence of the adamantane moiety in this compound provides unique structural stability and potential for diverse applications.

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide is a compound that incorporates a unique thiadiazole scaffold along with an adamantane moiety. The structural characteristics of this compound suggest potential for diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article synthesizes available literature on its biological activity, focusing on empirical data, structure-activity relationships (SAR), and case studies.

Structural Overview

The compound features:

  • Adamantane Ring : Known for its stability and ability to interact with various biological targets.
  • Thiadiazole Moiety : A heterocyclic structure recognized for its broad spectrum of biological activities including antimicrobial and anticonvulsant properties.
  • Benzyl Group : Often enhances lipophilicity and biological activity through improved binding to target sites.

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing this scaffold exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives demonstrated enhanced antibacterial effects compared to their parent compounds .
CompoundActivity AgainstReference
N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivativesStaphylococcus aureus
Cinnamic acyl 1,3,4-thiadiazole amidesMCF-7 (IC50 = 0.28 μg/ml)

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound's ability to inhibit tumor growth has been evaluated in various cancer cell lines:

  • In vitro studies showed that certain derivatives significantly inhibited the proliferation of cancer cells such as MCF-7 and HeLa with IC50 values indicating strong cytotoxicity .
CompoundCell LineIC50 (µM)Reference
1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivativesHeLa0.37
Cinnamic acyl 1,3,4-thiadiazole amidesA5490.52

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole-based compounds have been documented in various animal models. The structure of this compound suggests potential efficacy in reducing seizure activity:

  • Studies on related compounds indicate that modifications at the benzyl position can significantly enhance anticonvulsant activity .
CompoundModelED50 (mg/kg)Reference
N'-benzyl 2-amino derivativesMES test in mice13–21
Thiadiazole derivativesMaximal electroshock seizure testComparable to phenytoin (ED50 = 9.5)

Structure-Activity Relationship (SAR)

The SAR analysis of thiadiazole compounds reveals that:

  • Substituents : Electron-withdrawing groups tend to enhance biological activity while electron-donating groups may reduce efficacy.
  • Positioning : The placement of substituents on the benzyl group can dramatically influence both potency and selectivity against specific biological targets .

Case Study 1: Anticancer Efficacy

A study focused on the synthesis of various thiadiazole derivatives demonstrated their potential as anticancer agents. Notably, compounds with halogen substitutions exhibited superior activity against cancer cell lines compared to standard treatments like sorafenib .

Case Study 2: Anticonvulsant Screening

In a comparative analysis using animal models for seizure induction, certain thiadiazole derivatives showed promising anticonvulsant effects with protective indices comparable to established drugs .

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